molecular formula C15H14BrN5O2S B4356223 3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE

3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE

Cat. No.: B4356223
M. Wt: 408.3 g/mol
InChI Key: SPILQNQQAJGVEK-UHFFFAOYSA-N
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Description

3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a pyrazole ring and a quinazolinone moiety in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Quinazolinone Synthesis: The quinazolinone moiety can be prepared by the condensation of anthranilic acid derivatives with isocyanates or carbamates.

    Coupling Reaction: The final step involves coupling the pyrazole and quinazolinone intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the quinazolinone moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrazole and quinazolinone derivatives.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with quinazolinone and pyrazole moieties can interact with various enzymes, receptors, or DNA. The molecular targets may include kinases, proteases, or other proteins involved in critical cellular processes. The pathways involved could range from signal transduction to gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-methylpropanamide
  • 3-(4-fluoro-1H-pyrazol-1-yl)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-methylpropanamide

Uniqueness

The presence of the bromine atom in 3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine is a larger atom and can participate in different types of interactions, potentially leading to distinct pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2S/c1-9(7-20-8-10(16)6-17-20)13(22)19-21-14(23)11-4-2-3-5-12(11)18-15(21)24/h2-6,8-9H,7H2,1H3,(H,18,24)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPILQNQQAJGVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 4
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 5
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE

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